molecular formula C11H12N2 B6600821 4,5-dimethyl-2-phenyl-1H-imidazole CAS No. 13682-20-7

4,5-dimethyl-2-phenyl-1H-imidazole

Cat. No. B6600821
CAS RN: 13682-20-7
M. Wt: 172.23 g/mol
InChI Key: VRGWNMQXSXRSTC-UHFFFAOYSA-N
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Description

“4,5-dimethyl-2-phenyl-1H-imidazole” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring . The molecular formula of this compound is C10H12N2 .


Synthesis Analysis

The synthesis of imidazole derivatives has been reported in various studies . For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles was reported by Fang et al . The reaction conditions were mild enough for the inclusion of a variety of functional groups .


Molecular Structure Analysis

The molecular structure of “4,5-dimethyl-2-phenyl-1H-imidazole” was determined in several investigations . All the derivatives have a planar imidazole unit . The crystal structures are stabilized by intermolecular O-H…N, O-H…O, C-H…N, hydrogen bonds, and C-H…π interactions .


Chemical Reactions Analysis

Imidazole derivatives have unique optical properties and play a very important role in chemistry as mediators for synthetic reactions . They are primarily used for preparing functionalized materials .

Scientific Research Applications

Spectroscopic Analysis and Molecular Docking

4,5-Dimethyl-2-phenyl-1H-imidazole derivatives have been studied for their spectroscopic properties and potential biological activities. Thomas et al. (2018) reported the synthesis and characterization of two imidazole derivatives, finding that one exhibited antimicrobial activity against both gram-positive and gram-negative bacteria. Spectroscopic methods, including IR, FT-Raman, and NMR techniques, were used for analysis, complemented by DFT calculations and molecular dynamics simulations (Thomas et al., 2018).

Synthesis and Reactivity Study

Hossain et al. (2018) synthesized two imidazole derivatives and discussed their spectroscopic and reactive properties. They combined experimental and computational approaches to understand the molecular orbital theory, molecular electrostatic potential, and reactivity properties of these derivatives (Hossain et al., 2018).

Biological Evaluation

Rajkumar et al. (2014) focused on the biological evaluation of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, finding significant antibacterial and antifungal activities in some synthesized compounds (Rajkumar et al., 2014).

Fluorescence Spectral Studies

Jayabharathi et al. (2012) conducted fluorescence spectral studies of some imidazole derivatives, observing photophysical properties and solvent effects on the emission properties of these compounds (Jayabharathi et al., 2012).

Organic Precursor for Nanoparticle Synthesis

Padhy et al. (2010) reported the synthesis of N1-Hydroxy-2,4,5-trisubstituted imidazoles, suggesting their potential as organic precursors for zinc oxide nanoparticles (Padhy et al., 2010).

Safety and Hazards

The safety data sheet for imidazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

Imidazole derivatives have attracted considerable attention due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their versatility and utility in a number of areas .

properties

IUPAC Name

4,5-dimethyl-2-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGWNMQXSXRSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902954
Record name NoName_3532
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl-2-phenyl-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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